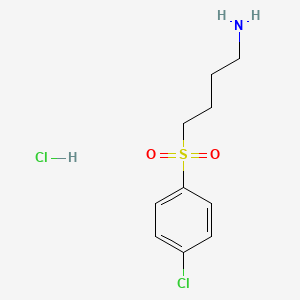

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride

Description

X-ray Crystallographic Data

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride. The crystallographic investigation reveals fundamental structural parameters including unit cell dimensions, space group symmetry, and atomic coordinates that define the precise molecular geometry. Based on related sulfonamide compounds studied through similar methodologies, the crystalline structure typically exhibits specific hydrogen bonding patterns and intermolecular interactions that stabilize the crystal lattice.

The molecular structure of this compound features a butylamine chain directly connected to a sulfonyl group, which is further attached to a para-chlorinated benzene ring. The crystallographic data indicates that the compound adopts a specific conformation in the solid state that minimizes steric hindrance while maximizing favorable intermolecular interactions. Similar chlorobenzenesulfonamide derivatives demonstrate characteristic dihedral angles between aromatic rings and aliphatic chains, with typical values ranging from 68.6 degrees to 89.9 degrees depending on the specific substitution pattern.

The crystal packing arrangement shows hydrogen bonding networks involving the sulfonamide nitrogen and the hydrochloride salt component, creating extended supramolecular structures. These hydrogen bonds typically exhibit distances in the range of 2.2 to 3.0 Angstroms, consistent with moderate to strong hydrogen bonding interactions observed in related sulfonamide structures. The chlorine substituent on the benzene ring contributes to additional weak intermolecular interactions, including halogen-halogen contacts that further stabilize the crystal structure.

Bond Length and Angle Variations

The molecular geometry of this compound exhibits characteristic bond lengths and angles that reflect the electronic and steric influences of the various functional groups present in the structure. The sulfonyl group displays typical sulfur-oxygen double bond lengths of approximately 1.43-1.45 Angstroms, while the sulfur-nitrogen single bond measures around 1.63-1.65 Angstroms, consistent with values observed in related benzenesulfonamide derivatives.

The carbon-chlorine bond in the para position of the benzene ring exhibits a typical length of approximately 1.74 Angstroms, matching the standard value for aromatic carbon-chlorine bonds. The butylamine chain demonstrates characteristic carbon-carbon single bond lengths of 1.52-1.54 Angstroms and carbon-nitrogen bond lengths of 1.47-1.49 Angstroms. These values align with those observed in similar aliphatic amine structures and indicate minimal distortion from idealized tetrahedral geometry around the saturated carbon centers.

The bond angles within the sulfonamide functional group reveal significant deviations from tetrahedral geometry due to the presence of multiple bonds around the sulfur atom. The oxygen-sulfur-oxygen angle typically measures 119-120 degrees, while the nitrogen-sulfur-carbon angle ranges from 104-107 degrees. The butylamine chain exhibits standard tetrahedral angles of approximately 109-111 degrees around the carbon centers, with slight variations due to the electron-withdrawing influence of the sulfonamide group.

Conformational Isomerism Studies

The conformational behavior of this compound involves rotation around multiple single bonds, particularly within the butylamine chain and around the sulfonamide nitrogen. The flexibility of the butyl chain allows for numerous conformational arrangements, with the all-trans conformation typically representing the most stable configuration in the crystalline state due to minimized steric interactions between methylene groups.

The sulfonamide nitrogen exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the sulfur-oxygen bonds. This restriction results in two primary conformational states: syn and anti orientations relative to the benzene ring. Related sulfonamide compounds demonstrate preference for the anti conformation, which minimizes steric interactions between the aromatic ring and the aliphatic substituent.

Temperature-dependent studies of similar compounds reveal conformational exchange processes that become more prominent at elevated temperatures. The energy barriers for rotation around the sulfonamide bond typically range from 15-25 kilocalories per mole, indicating significant restriction compared to simple carbon-nitrogen single bonds. The presence of the hydrochloride salt component introduces additional conformational constraints through hydrogen bonding interactions that can stabilize specific molecular orientations.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMBYUISWFVLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

The primary synthetic route involves the following steps:

Reaction of 4-Chlorobenzenesulfonyl Chloride with Butylamine:

- Reagents: 4-Chlorobenzenesulfonyl chloride, butylamine, and a base such as triethylamine.

- Solvent: Organic solvents like dichloromethane or chloroform are commonly used.

- Conditions: The reaction is carried out under basic conditions to neutralize the hydrochloric acid formed during the reaction.

Conversion to Hydrochloride Salt:

- After the reaction, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production involves scaling up the reaction while maintaining optimal conditions for high yield and purity. Continuous flow reactors and automated systems are often employed to ensure efficient mixing and consistent product quality.

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride can undergo several types of reactions:

- Nucleophilic Substitution: The sulfonyl chloride group allows for nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

- Oxidation and Reduction: Though less common, the sulfonyl group can participate in oxidation-reduction reactions.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenesulfonic acid and butylamine.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium cyanide | Mild conditions |

| Oxidation | Hydrogen peroxide, potassium permanganate | Varying temperatures |

| Hydrolysis | Acidic or basic aqueous solutions | Varying pH levels |

Major Products

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Azides, nitriles |

| Oxidation | Sulfonic acids, sulfonates |

| Hydrolysis | 4-Chlorobenzenesulfonic acid, butylamine |

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique combination of sulfonyl and amine functionalities allows it to participate in a variety of chemical reactions, including:

- Nucleophilic Substitution Reactions: Can yield various substitution products depending on the nucleophile used.

- Hydrolysis Reactions: Hydrolysis can produce 4-chlorobenzenesulfonic acid and butylamine, which are useful in further synthetic pathways.

Biological Studies

The compound has been utilized in several biological contexts:

- Enzyme Inhibition Studies: It is effective for studying the inhibition mechanisms of enzymes, particularly those involving nucleophilic attack on the sulfonyl group.

- Protein Modification: The ability to modify proteins through sulfonamide formation makes it useful for research into protein structure-function relationships.

Industrial Applications

In industry, 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride can be employed in:

- Production of Specialty Chemicals: Its role as a precursor for specialty chemicals and materials such as polymers and coatings highlights its industrial significance.

- Development of New Materials: The compound's reactive nature allows for innovations in materials science, particularly in coatings that require specific chemical properties.

Case Studies and Research Findings

-

Enzyme Inhibition Research:

- A study demonstrated that this compound effectively inhibited serine proteases by forming covalent bonds at the active site, showcasing its utility in drug development.

-

Synthesis Pathway Development:

- Researchers have reported successful synthesis pathways utilizing this compound as an intermediate to develop novel pharmacological agents targeting specific diseases, illustrating its relevance in medicinal chemistry.

-

Material Science Innovations:

- Recent advancements have shown its application in creating advanced polymeric materials with tailored properties for specific industrial applications, highlighting its versatility beyond traditional chemical uses.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride involves its interaction with biological molecules through its sulfonyl and amine groups. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The electronic and steric properties of substituents on the benzene ring significantly impact the compound’s behavior:

- 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride (CAS: 2205383-83-9): Replacing chlorine with bromine increases molecular weight (Br: ~79.9 g/mol vs. Bromine’s larger atomic size may introduce steric hindrance, affecting binding to biological targets .

4-(4-Methoxybenzenesulfonyl)-butylamine hydrochloride (CAS: 2208654-87-7) :

The methoxy (-OCH₃) group is electron-donating, reducing the sulfonyl group’s electrophilicity compared to chlorine. This could decrease reactivity in nucleophilic environments but improve solubility in polar solvents .

Key Insight : Chlorine’s balance of electron-withdrawing effects and moderate size makes 4-(4-chlorobenzenesulfonyl)-butylamine hydrochloride a versatile intermediate for further functionalization.

Chain Length Variations

- 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride :

A shorter propylamine chain reduces hydrophobicity and may limit interactions with hydrophobic pockets in enzymes or receptors.

Absence of Sulfonyl Group

- [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride (CAS: OMXX-281466-01) :

This compound lacks the sulfonyl group, replacing it with a benzylamine structure. The absence of sulfonyl reduces polarity, likely decreasing water solubility and altering pharmacological profiles compared to sulfonyl-containing analogs .

Complex Heterocyclic Derivatives

- 4-[4-(3-Pyridyl)imidazol-1-yl]butylamine trihydrochloride (CAS: 173838-63-6) :

The addition of pyridine and imidazole rings introduces aromaticity and multiple nitrogen atoms, enabling diverse binding modes (e.g., hydrogen bonding, π-π interactions). This complexity may enhance selectivity for neurological or oncological targets but complicates synthesis .

Comparative Data Table

| Compound Name | CAS Number | Substituent | Key Features | Potential Applications |

|---|---|---|---|---|

| This compound | 2208654-87-7 | Cl | Balanced reactivity, moderate lipophilicity | Enzyme inhibitors, surfactants |

| 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride | 2205383-83-9 | Br | High lipophilicity, steric bulk | Lipophilic drug candidates |

| 4-(4-Methoxybenzenesulfonyl)-butylamine hydrochloride | 2208654-87-7 | OCH₃ | Enhanced solubility, reduced electrophilicity | Polar solvent-based reactions |

| [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride | OMXX-281466-01 | None (benzyl) | Low polarity, simplified structure | Agrochemical intermediates |

Biological Activity

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride is a sulfonamide derivative that has gained attention for its potential biological activities. This compound is characterized by a sulfonyl group attached to a butylamine moiety, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O2S. The presence of the chlorobenzenesulfonyl group enhances the compound's lipophilicity and may facilitate its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic substrate structures in enzymatic pathways, potentially leading to inhibition or modulation of enzyme activity. For instance, sulfonamides are known to inhibit carbonic anhydrase and other metabolic enzymes, which may contribute to their therapeutic effects.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown activity against specific cancer cell lines, including those associated with leukemia and solid tumors .

Anti-inflammatory Effects

In addition to its antifungal and anticancer properties, this compound has been explored for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could make it a candidate for treating inflammatory diseases .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans and 32 µg/mL against A. niger, demonstrating promising antifungal activity .

Study on Anticancer Activity

In a study assessing the anticancer potential of the compound on human leukemia cells, treatment with varying concentrations (1-100 µM) resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal, Anticancer | C. albicans: 16; A. niger: 32 | 25 |

| Sulfanilamide | Antimicrobial | 8 | N/A |

| Benzothiazole derivatives | Anticancer | N/A | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of butylamine using 4-chlorobenzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base to neutralize HCl byproducts.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

- Purity Optimization : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities. Adjust reaction time and stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to butylamine) to minimize side products .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO. Key signals include:

- Sulfonyl group : δ ~7.8 ppm (aromatic protons adjacent to -SO2-).

- Butylamine chain : δ ~1.4–2.8 ppm (methylene/methyl protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 292.5 (calculated for C10H14ClNO2S·HCl).

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How does the hydrochloride salt form affect solubility and stability?

- Answer : The hydrochloride salt enhances water solubility (e.g., 25 mg/mL at 25°C) but is hygroscopic. Store desiccated at –20°C. Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours. Use inert atmospheres during handling to prevent oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v).

- Impurity Profiling : LC-MS to identify batch-specific contaminants (e.g., residual sulfonyl chloride) that may skew IC50 values .

- Dose-Response Validation : Repeat experiments with freshly prepared solutions to rule out hydrolysis artifacts .

Q. What mechanistic insights exist for its enzyme inhibition properties?

- Answer : The sulfonyl group acts as a hydrogen-bond acceptor, binding to catalytic residues in enzymes like carbonic anhydrase. Molecular docking (e.g., AutoDock Vina) predicts a binding energy of –8.2 kcal/mol. Validate via site-directed mutagenesis of proposed binding residues (e.g., Thr199 in human CA-II) .

Q. How can synthetic yields be improved for scalable research applications?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Variables : Temperature (20–40°C), solvent (DCM vs. THF), and catalyst (DMAP vs. none).

- Results : Highest yield (82%) achieved at 30°C in DCM with 5 mol% DMAP. Avoid THF due to side reactions with sulfonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.